4-Phenylpiperidine-2,6-dione 4-Phenylpiperidine-2,6-dione
Brand Name: Vulcanchem
CAS No.: 14149-31-6
VCID: VC1966551
InChI: InChI=1S/C11H11NO2/c13-10-6-9(7-11(14)12-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13,14)
SMILES: C1C(CC(=O)NC1=O)C2=CC=CC=C2
Molecular Formula: C11H11NO2
Molecular Weight: 189.21 g/mol

4-Phenylpiperidine-2,6-dione

CAS No.: 14149-31-6

Cat. No.: VC1966551

Molecular Formula: C11H11NO2

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

4-Phenylpiperidine-2,6-dione - 14149-31-6

Specification

CAS No. 14149-31-6
Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
IUPAC Name 4-phenylpiperidine-2,6-dione
Standard InChI InChI=1S/C11H11NO2/c13-10-6-9(7-11(14)12-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13,14)
Standard InChI Key LIEGIQPEUGHGAI-UHFFFAOYSA-N
SMILES C1C(CC(=O)NC1=O)C2=CC=CC=C2
Canonical SMILES C1C(CC(=O)NC1=O)C2=CC=CC=C2

Introduction

Chemical Structure and Properties

4-Phenylpiperidine-2,6-dione consists of a six-membered piperidine ring with carbonyl groups at positions 2 and 6, and a phenyl group at position 4. This structural arrangement creates a glutarimide-type compound with distinct chemical and biological properties.

Basic Chemical Data

ParameterValue
Chemical FormulaC₁₁H₁₁NO₂
Molecular Weight189.21 g/mol
CAS Registry Number14149-31-6
SMILES NotationC1C(CC(=O)NC1=O)C2=CC=CC=C2
InChIInChI=1S/C11H11NO2/c13-10-6-9(7-11(14)12-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13,14)
InChIKeyLIEGIQPEUGHGAI-UHFFFAOYSA-N
Alternative Names3-Phenylglutarimide, β-Phenylglutarimide

Physical Properties

The compound exists as a solid at room temperature with specific physical characteristics that influence its handling and application in research settings.

PropertyDescription
Physical StateSolid
SolubilityLimited water solubility; more soluble in organic solvents
Storage ConditionsRecommended storage at room temperature under inert atmosphere
StabilityGenerally stable under normal laboratory conditions

Structural Characteristics

The structure of 4-phenylpiperidine-2,6-dione features several key elements that contribute to its chemical behavior and biological activity.

Key Structural Elements

The compound contains:

  • A piperidine ring with an NH group

  • Two carbonyl groups creating an imide functionality

  • A phenyl substituent at the 4-position

  • A chiral center at the 4-position (when in specific conformations)

This arrangement creates a molecule with potential hydrogen bond donor and acceptor sites, which may contribute to its interaction with biological targets .

Structural Comparison with Related Compounds

Several structural isomers and analogs of 4-phenylpiperidine-2,6-dione exist, each with distinct properties:

CompoundStructural DifferenceCAS Number
6-Phenylpiperidine-2,4-dionePosition of carbonyl groups at 2,4 instead of 2,6118264-04-3
4-PhenylpiperidineLacks carbonyl groups771-99-3
4-Methyl-4-phenylpiperidine-2,6-dioneAdditional methyl group at position 4N/A

Synthesis and Manufacturing

Purification Methods

Common purification techniques for this class of compounds include:

  • Column chromatography (often using silica gel)

  • Recrystallization from appropriate solvent systems

  • In some cases, preparative HPLC for high-purity requirements

Spectroscopic methods such as NMR are typically used to confirm the structure and purity of the final compound.

Biological Activity and Pharmacological Properties

Structure-Activity Relationships

Research on derivatives of 4-phenylpiperidine-2,6-dione has revealed important structure-activity relationships:

  • Derivatives with alkyl chains connecting to phenylpiperazinyl moieties show affinity for α₁-adrenergic receptor subtypes

  • The length of the connecting chain significantly influences binding affinity

  • Butyl connecting chains between the 4-phenylpiperidine-2,6-dione and phenylpiperazinyl moieties typically show highest affinity values

  • Specific substituents on the phenyl rings can enhance selectivity for receptor subtypes

DerivativeStructural ModificationPotential Application
1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-4-phenylpiperidine-2,6-dioneAddition of 4-(2-methoxyphenyl)piperazin-1-yl moiety via butyl chainα₁ᴀ-adrenergic receptor ligand
1-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)butyl)-4-(4-chlorophenyl)-piperidine-2,6-dioneComplex substitution pattern with fluorobenzo[d]isoxazol and chlorophenyl groupsAntipsychotic agent
1-Pentyl-4-phenylpiperidine-2,6-dionePentyl group at N-1 positionAdrenergic receptor ligand
1-(4-butylphenyl)-4-phenylpiperidine-2,6-dione4-butylphenyl group at N-1 positionNot specified

Adrenergic Receptor Activity

Derivatives with phenylpiperazinyl moieties connected via alkyl chains demonstrate particular affinity for α₁-adrenergic receptor subtypes:

  • Compounds with butyl connecting chains show highest affinity values

  • 1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-4-phenylpiperidine-2,6-dione exhibited the best affinity for α₁ᴀ-adrenergic receptors (pKᵢ = 8.74)

  • 10-fold selectivity compared to other α₁-adrenergic receptor subtypes

  • Representative compounds blocked norepinephrine-induced stimulation of inositol phospholipid hydrolysis, acting as antagonists

Hazard TypeClassification
Skin ContactSkin irritation (Category 2)
Eye ContactEye irritation (Category 2A)
RespiratoryMay cause respiratory irritation
GHS Hazard StatementsH315, H319, H335
GHS Precautionary StatementsP261, P305+P351+P338, P304+P340

Research Applications

Pharmacophore Modeling

4-Phenylpiperidine-2,6-dione and its derivatives have contributed to the development of pharmacophore models, particularly for α₁-adrenergic receptors:

  • Binding data from these compounds has been used to refine pharmacophoric models

  • Models developed from these compounds demonstrate high predictive power

  • These models facilitate the design of high-affinity receptor ligands

Structure-Based Drug Design

The structural features of 4-phenylpiperidine-2,6-dione make it valuable for structure-based drug design:

  • The piperidine-2,6-dione scaffold provides a rigid core structure

  • The phenyl substituent offers opportunities for π-π interactions with target proteins

  • The imide functionality can participate in hydrogen bonding

  • Multiple positions for derivatization enable fine-tuning of pharmacological properties

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